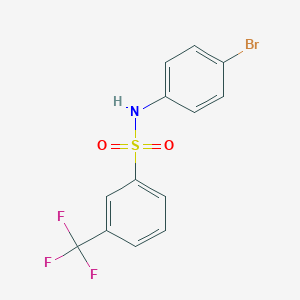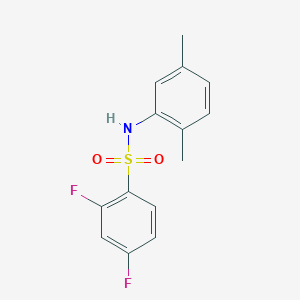
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has gained attention in recent years due to its potential as a therapeutic agent in cancer treatment and metabolic disorders. In
Mecanismo De Acción
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide selectively inhibits glutaminase activity by binding to the active site of the enzyme. This leads to decreased production of glutamate, which is essential for cancer cell proliferation. N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have high specificity for cancer cells over normal cells, making it a promising therapeutic agent.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide leads to decreased glutamine metabolism, decreased glutamate production, and increased apoptosis. In animal models, N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to decrease tumor growth and increase survival rates. N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide has also been studied for its effects on metabolic disorders, with promising results in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments, including its high specificity for cancer cells and its potential as a therapeutic agent. However, N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide also has some limitations, including its relatively low solubility and potential toxicity at high doses. Careful consideration should be given to the dose and administration method when using N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide in lab experiments.
Direcciones Futuras
There are several future directions for N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide research. One area of interest is the development of N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide analogs with improved solubility and potency. Another area of interest is the combination of N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide with other therapeutic agents to improve cancer treatment outcomes. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide in both cancer and metabolic disorders.
Conclusion:
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide is a promising small molecule inhibitor with potential as a therapeutic agent in cancer treatment and metabolic disorders. Its selective inhibition of glutaminase activity and high specificity for cancer cells make it an attractive target for further research. However, careful consideration should be given to its limitations and potential side effects when using N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide in lab experiments. Further research is needed to fully understand its mechanisms of action and potential as a therapeutic agent.
Métodos De Síntesis
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide can be synthesized through a multistep process involving the reaction of 4-bromophenylamine with trifluoromethylbenzenesulfonyl chloride. The resulting intermediate is then treated with sodium hydride and N,N-dimethylformamide to yield N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide. This synthesis method has been optimized to yield high purity and high yield of N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. Glutaminase is overexpressed in many types of cancer, and N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to selectively inhibit glutaminase activity in cancer cells, leading to decreased cancer cell proliferation and increased apoptosis. N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide has also been studied for its potential in metabolic disorders such as obesity and diabetes, as glutamine metabolism plays a crucial role in these diseases.
Propiedades
Nombre del producto |
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C13H9BrF3NO2S |
Peso molecular |
380.18 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H9BrF3NO2S/c14-10-4-6-11(7-5-10)18-21(19,20)12-3-1-2-9(8-12)13(15,16)17/h1-8,18H |
Clave InChI |
NGFCJQWTVDMLAQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C(F)(F)F |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B265825.png)





![N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B265857.png)
![4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B265858.png)

![4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile](/img/structure/B265862.png)
![4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265864.png)

![2,4-difluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265887.png)
